4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
Description
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative featuring a carboxylic acid group at position 3, an amino group at position 4, and a 2-fluoroethyl substituent at position 1 of the pyrazole ring (Fig. 1). Its molecular formula is C₆H₇FN₃O₂, with a molecular weight of 173.14 g/mol. The compound’s structure combines polar (carboxylic acid, amino) and lipophilic (fluoroethyl) moieties, making it a versatile intermediate in medicinal chemistry. The fluorine atom enhances metabolic stability, while the carboxylic acid group facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors .
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-(2-fluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,1-2,8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBIORNCGMHRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a hydrazine derivative and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. Subsequent functionalization steps introduce the fluoroethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
Pharmaceuticals
Therapeutic Potential :
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Some studies have indicated that pyrazole derivatives exhibit significant inhibition of inflammatory markers, demonstrating their potential as anti-inflammatory agents.
- Antitumor Effects : Preliminary research suggests that this compound may inhibit tumor growth, similar to other pyrazole derivatives known for anticancer properties .
Agrochemicals
Fungicidal Activity :
The compound has shown promise as an intermediate in the synthesis of fungicides due to its ability to inhibit succinate dehydrogenase, an enzyme crucial for cellular respiration in fungi. This mechanism is akin to that of established fungicides, positioning it as a candidate for further development in crop protection.
Anti-inflammatory Activity
A study demonstrated that certain pyrazole derivatives exhibited up to 85% inhibition of inflammatory markers like TNF-α at specific concentrations, indicating strong anti-inflammatory potential. This suggests that this compound may similarly exhibit notable anti-inflammatory effects .
Antimicrobial Properties
Research on related pyrazole compounds has shown significant antimicrobial activity against various pathogens. Such findings support the hypothesis that this compound could be effective against microbial infections .
Antitumor Effects
Studies have indicated that some pyrazoles can inhibit tumor growth effectively. Research is ongoing to explore whether derivatives like this compound possess similar anticancer properties, making them candidates for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluoroethyl group can enhance the compound’s binding affinity and specificity for its target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
- Fluoroethyl vs. Phenyl (): The 2-fluoroethyl group in the target compound provides moderate lipophilicity (logP ~1.5 estimated) compared to the phenyl analog (logP ~2.1), which is bulkier and more rigid. Fluorine’s electron-withdrawing nature may reduce metabolic oxidation, enhancing stability .
- Carboxylic Acid Position (): The allyl-substituted analog positions the carboxylic acid at C4 instead of C3. C4-COOH: pKa ~4.2) .
- Alkyl vs. Aromatic Substituents (): The isobutyl group in C₈H₁₃N₃O₂ increases hydrophobicity, favoring membrane permeability but reducing aqueous solubility.
Biological Activity
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of aminopyrazoles, which have been investigated for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the amino group and the carboxylic acid moiety contributes to its biological activity by facilitating interactions with biological targets.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study reported that certain pyrazole derivatives inhibited the proliferation of cancer cells by blocking the G2/M phase of the cell cycle and modulating key apoptotic markers such as Bcl-2 and Bax .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.33 | Cell cycle arrest at G2/M phase |
| MCF-7 | 3.67 | Induction of apoptosis |
| HCT-116 | 2.28 | Inhibition of TNF-a release |
| PC-3 | 0.33 | Pro-apoptotic signaling |
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that similar compounds can reduce microglial activation and astrocyte proliferation in models of neuroinflammation. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokine production in activated glial cells .
Neuroprotective Activity
The neuroprotective potential of pyrazole derivatives has been explored in models of oxidative stress and neurotoxicity. For example, certain analogs have shown efficacy in protecting neuronal cells from glutamate-induced toxicity, suggesting a role in managing neurodegenerative conditions . This is particularly relevant given the increasing incidence of diseases like Alzheimer's, where inflammation and oxidative stress are key contributors.
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
- Study on Anticancer Properties : A study evaluated a series of pyrazole derivatives, including this compound, against human colon adenocarcinoma (HCT-15) cells, revealing significant growth inhibition with an IC50 value of 0.48 mM .
- Neuroprotective Effects : In a model using BV-2 microglial cells, treatment with pyrazole derivatives reduced LPS-induced inflammation markers, indicating potential therapeutic benefits for neuroinflammatory diseases .
- Anti-inflammatory Mechanisms : Research demonstrated that specific pyrazole compounds could significantly inhibit the release of TNF-alpha, a key inflammatory cytokine, further supporting their role in managing inflammatory responses .
Q & A
Q. What are the recommended synthetic routes for 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Start with a Knorr pyrazole synthesis using a β-keto ester (e.g., ethyl 3-oxo-3-(2-fluoroethylamino)propanoate) and hydrazine derivatives. Control cyclization temperature (80–100°C) to avoid decomposition of the 2-fluoroethyl group .
- Route 2: Modify existing pyrazole scaffolds via nucleophilic substitution. For example, substitute a halogen at the N1-position of 4-amino-1H-pyrazole-3-carboxylic acid with 2-fluoroethyl bromide under basic conditions (K₂CO₃/DMF, 60°C) .
- Yield Optimization: Use LCMS to monitor intermediates and adjust stoichiometry of the fluorinated reagent (1.2–1.5 equivalents) to minimize side reactions .
Q. How should solubility and stability be assessed for this compound in biological assays?
Methodological Answer:
- Solubility: Test in DMSO (primary solvent) and PBS (pH 7.4) using UV-Vis spectroscopy. Pyrazole-3-carboxylic acid derivatives typically show improved solubility at pH >6 due to deprotonation of the carboxylic acid group .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze via HPLC. Fluorinated alkyl chains (e.g., 2-fluoroethyl) may hydrolyze under strongly acidic/basic conditions, requiring neutral buffer systems .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify the 2-fluoroethyl group (δ ~4.5–4.8 ppm for -CH₂F; coupling constant J ~47 Hz for F-CH₂-CH₂-) and pyrazole ring protons (δ 6.5–7.2 ppm) .
- LCMS/HPLC: Use reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water to confirm molecular ion [M+H]⁺ and purity (>95%) .
- IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions between the carboxylic acid group and ATP-binding pockets (e.g., EGFR kinase). The 2-fluoroethyl group may enhance hydrophobic interactions with residues like Leu788 .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Pay attention to fluorine-mediated hydrogen bonding with backbone amides .
Q. How do structural modifications (e.g., fluorination) impact metabolic stability?
Methodological Answer:
- In Vitro Assays: Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LCMS/MS. Fluorination at the ethyl group reduces oxidative metabolism by CYP450 enzymes, as seen in analogous 2-fluoroethyl-pyrazoles .
- Comparative Analysis: Replace the 2-fluoroethyl group with non-fluorinated analogs (e.g., ethyl or hydroxyethyl) to isolate fluorination effects on clearance rates .
Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Case Example: If the 2-fluoroethyl proton signal splits into a doublet of quartets (instead of a triplet), verify purity via HPLC and consider dynamic effects (e.g., restricted rotation due to steric hindrance) .
- Advanced Techniques: Use ¹⁹F NMR to confirm fluorine environment integrity (δ ~-210 ppm for -CH₂F) and rule out decomposition .
Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Pharmacophore Mapping: Align the carboxylic acid and 4-amino groups with key residues in target enzymes (e.g., bacterial dihydroorotate dehydrogenase). The 2-fluoroethyl group can be tuned to avoid off-target binding to human homologs .
- Library Design: Synthesize derivatives with varying fluorine positions (e.g., 3-fluoroethyl) and compare IC₅₀ values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
